1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride
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Overview
Description
1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromo and two chloro substituents on the phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: The starting material, 3,5-dichloroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromo substituent at the para position.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-3,5-dimethylphenyl)methanamine hydrochloride
- 1-(4-bromo-3,5-difluorophenyl)methanamine hydrochloride
- 1-(4-bromo-3,5-dimethoxyphenyl)methanamine hydrochloride
Uniqueness
1-(4-bromo-3,5-dichlorophenyl)methanamine hydrochloride is unique due to the presence of both bromo and dichloro substituents, which can influence its reactivity and biological activity. This combination of substituents may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2763780-56-7 |
---|---|
Molecular Formula |
C7H7BrCl3N |
Molecular Weight |
291.4 |
Purity |
95 |
Origin of Product |
United States |
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